molecular formula C14H16O4 B1258635 3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester

3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester

Cat. No.: B1258635
M. Wt: 248.27 g/mol
InChI Key: APFXJJMDUXKKAG-GQCTYLIASA-N
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Description

3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester is a natural product found in Apis with data available.

Scientific Research Applications

Polymer Research

3-(3,4-Dihydroxyphenyl)acrylic acid 3-methyl-3-butenyl ester is related to polythiophene derivatives like poly(3-thiophen-3-yl-acrylic acid methyl ester), which have been investigated for their structural and electronic properties. Such studies propose models for these polymers, derived from quantum chemical calculations, and focus on the polymer linkages and the conformation of side groups, like the acrylic acid methyl ester side groups. These studies are crucial for understanding the electronic properties of polymers and for enhancing their solubility in water (Bertran et al., 2007).

Environmental Toxicity and Degradation

Research has been conducted on the environmental impact of similar compounds, focusing on their fate and aquatic toxicity. For instance, studies on acrylic acid, methyl acrylate, ethyl acrylate, and butyl acrylate have revealed insights into their mobility in soil, bioconcentration potential, biodegradability, and toxicity to aquatic life. These findings are significant for understanding the environmental behavior of related acrylic esters (Staples et al., 2000).

Atmospheric Chemistry

Investigations into the gas-phase reactions of unsaturated esters with Cl atoms offer insights into the atmospheric degradation processes of compounds like acrylate and methacrylate esters. These studies help estimate atmospheric lifetimes and evaluate the environmental impact of these reactions, particularly in terms of photo-oxidants and health implications (Martín Porrero et al., 2010).

Synthesis and Chemical Properties

Studies on the synthesis of compounds such as SMND-309, a derivative of salvianolic acid B, which shares structural similarities with this compound, offer insights into synthetic methods and key features like the construction of α,β-unsaturated ester (Wu et al., 2017).

Antioxidant Development

The development of new synthetic antioxidants, such as specific phenyl acrylates, demonstrates the potential of related compounds in creating antioxidants with high yields and purity. These studies contribute to understanding the synthesis methods and applications of such compounds in various industries (Guo et al., 2020).

Optical and Structural Properties in Solar Cells

Research into the structural and optical properties of composite polymer/fullerene films, which include materials related to this compound, is significant for understanding their application in solar cells. These studies assess the crystallinity and efficiency of these materials, crucial for the development of efficient solar energy solutions (Erb et al., 2005).

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

3-methylbut-3-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9,15-16H,1,7-8H2,2H3/b6-4+

InChI Key

APFXJJMDUXKKAG-GQCTYLIASA-N

Isomeric SMILES

CC(=C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

SMILES

CC(=C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Canonical SMILES

CC(=C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Synonyms

3-methyl-3-butenyl caffeate
prenyl caffeate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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